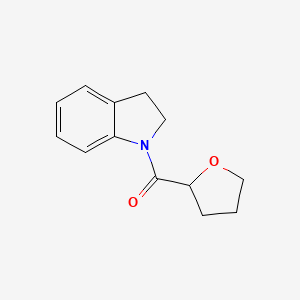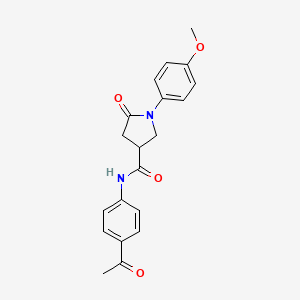![molecular formula C23H25NO6S B11168895 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11168895.png)
4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The target compound can be obtained by converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione .
Chemical Reactions Analysis
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Employed in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
Fluorinated coumarins: Known for their antimicrobial and anti-inflammatory activities.
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific structural modifications, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C23H25NO6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-16-12-21(25)30-20-13-17(8-11-19(16)20)29-23(26)22(14(2)3)24-31(27,28)18-9-6-15(4)7-10-18/h6-14,22,24H,5H2,1-4H3/t22-/m0/s1 |
InChI Key |
MOGSNQDPWWYEKT-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Hydroxyquinolin-4-yl)carbonyl]piperazin-2-one](/img/structure/B11168839.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B11168846.png)
![N-[4-(benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168852.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B11168858.png)
![6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one](/img/structure/B11168862.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11168864.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11168868.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11168870.png)
![8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168877.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11168885.png)
![6-methoxy-3-{4-[2-(4-methylpiperazino)-2-oxoethoxy]phenyl}-2H-chromen-2-one](/img/structure/B11168888.png)
